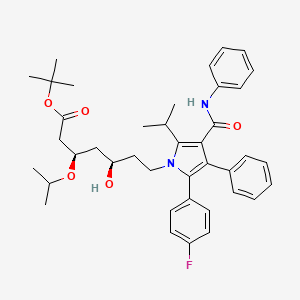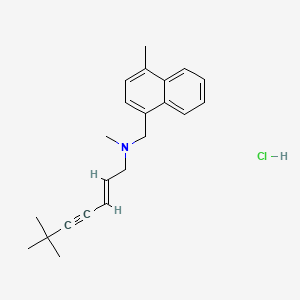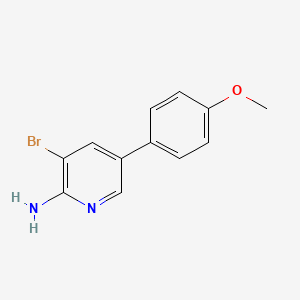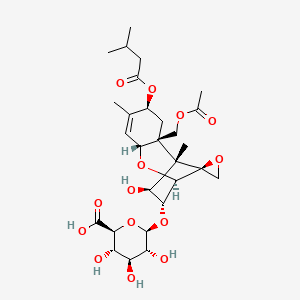
HT-2 Toxin 3-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HT-2 Toxin 3-Glucuronide is a modified form of HT-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium fungi. This compound is a phase II metabolite formed through the glucuronidation process, where a glucuronic acid moiety is attached to the HT-2 toxin. This modification significantly alters the toxicity and metabolic behavior of the parent toxin, making it an important subject of study in toxicology and food safety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HT-2 Toxin 3-Glucuronide can be synthesized through biotransformation and chemical synthesis. The glucuronidation process involves the enzymatic addition of glucuronic acid to the HT-2 toxin. This can be achieved using liver microsomes or recombinant enzymes that mimic the natural metabolic pathways in humans and animals .
Industrial Production Methods: Industrial production of this compound is not widely established due to its specific and limited applications. the synthesis can be scaled up using bioreactors that facilitate the enzymatic glucuronidation process. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the glucuronidating enzymes .
Analyse Chemischer Reaktionen
Types of Reactions: HT-2 Toxin 3-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be hydrolyzed under acidic or enzymatic conditions, reverting the compound back to HT-2 toxin .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: Enzymatic glucuronidation using UDP-glucuronosyltransferase enzymes.
Major Products:
Hydrolysis: HT-2 toxin.
Conjugation: this compound.
Wissenschaftliche Forschungsanwendungen
HT-2 Toxin 3-Glucuronide is extensively studied in toxicology and food safety research. Its applications include:
Biomarker for Exposure: Used as a biomarker to assess human and animal exposure to HT-2 toxin through urine analysis.
Toxicity Studies: Helps in understanding the metabolic pathways and toxicity mechanisms of HT-2 toxin and its metabolites.
Food Safety: Used in studies to evaluate the contamination of food products with Fusarium mycotoxins and their metabolites.
Pharmacokinetics: Investigated for its pharmacokinetic properties to understand the absorption, distribution, metabolism, and excretion of HT-2 toxin.
Wirkmechanismus
HT-2 Toxin 3-Glucuronide exerts its effects primarily through its parent compound, HT-2 toxin. The glucuronidation process reduces the toxicity of HT-2 toxin by making it more water-soluble and facilitating its excretion. upon hydrolysis, HT-2 toxin is released, which can inhibit protein synthesis by binding to ribosomes and disrupting cellular functions. This leads to immunotoxicity, neurotoxicity, and reproductive toxicity .
Vergleich Mit ähnlichen Verbindungen
HT-2 Toxin 3-Glucuronide is unique due to its glucuronide conjugation, which distinguishes it from other similar compounds. Some similar compounds include:
HT-2 Toxin: The parent compound, which is more toxic and less water-soluble.
T-2 Toxin: Another type A trichothecene mycotoxin with similar toxic effects but different metabolic pathways.
T-2 Toxin 3-Glucuronide: A similar glucuronide conjugate of T-2 toxin
This compound’s uniqueness lies in its role as a detoxified metabolite that can revert to its toxic parent compound under certain conditions, making it a critical marker for exposure and toxicity studies.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-21(22(34)26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)20(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14-,15+,17-,18-,19+,20-,21+,22+,23+,25-,26+,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGZVWSCBGTFJ-CHSZPMLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022003 |
Source


|
| Record name | HT-2 toxin-3-glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100690-35-5 |
Source


|
| Record name | HT-2 toxin-3-glucuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

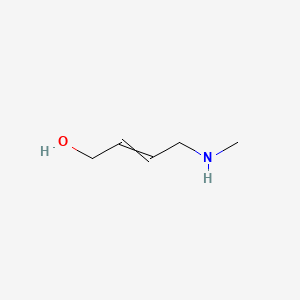
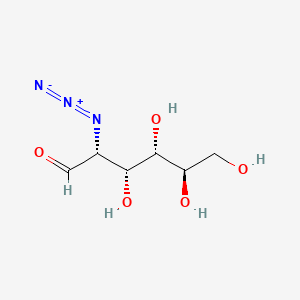
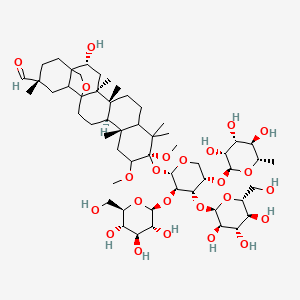
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)
![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)

